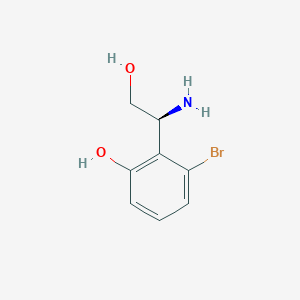
1-Methanesulfonylcyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonylcyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a methanesulfonyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-Methanesulfonylcyclopropan-1-ol can be achieved through several routes. One common method involves the reaction of cyclopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methanesulfonylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse cyclopropane derivatives. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of cyclopropane derivatives .
Scientific Research Applications
1-Methanesulfonylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Methanesulfonylcyclopropan-1-ol exerts its effects involves its reactive functional groups. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. These properties make it a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
1-Methanesulfonylcyclopropan-1-ol can be compared with other cyclopropane derivatives such as cyclopropanol, cyclopropylmethanol, and cyclopropylamine. While these compounds share the cyclopropane ring structure, the presence of the methanesulfonyl group in this compound imparts unique reactivity and properties. For instance, the methanesulfonyl group enhances the compound’s electrophilicity, making it more reactive in substitution reactions compared to cyclopropanol or cyclopropylmethanol .
Similar Compounds
- Cyclopropanol
- Cyclopropylmethanol
- Cyclopropylamine
These compounds differ in their functional groups, which influence their chemical behavior and applications.
Properties
Molecular Formula |
C4H8O3S |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
1-methylsulfonylcyclopropan-1-ol |
InChI |
InChI=1S/C4H8O3S/c1-8(6,7)4(5)2-3-4/h5H,2-3H2,1H3 |
InChI Key |
HYDNUKKCJJILFL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)
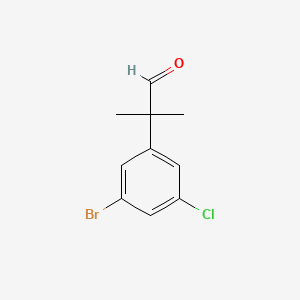
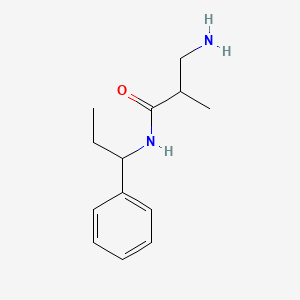
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
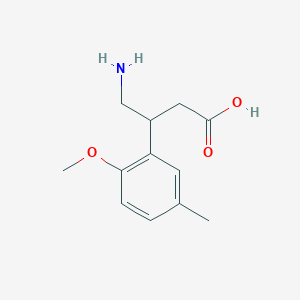

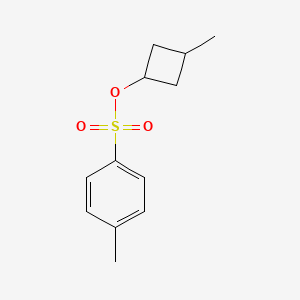
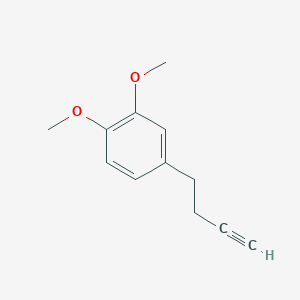
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
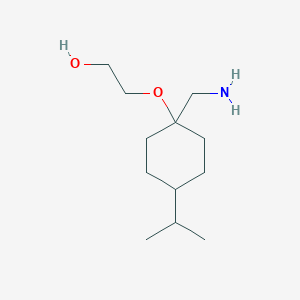
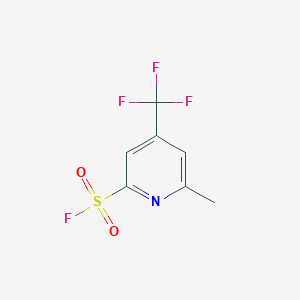
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)
